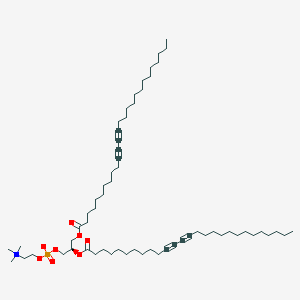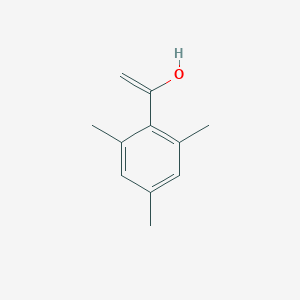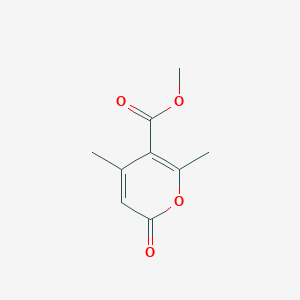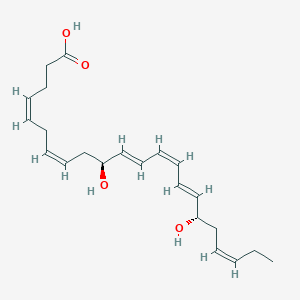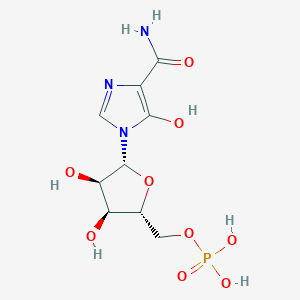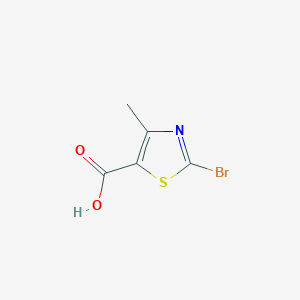
2-Bromo-4-methylthiazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related thiazole compounds involves several key steps, including halogenation, cyclization, and functional group transformations. For instance, efficient one-pot synthesis methods have been developed for the preparation of 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials under mild conditions, demonstrating the versatility and practicality of synthesizing thiazole derivatives (Ge Meng et al., 2014).
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography, NMR, and IR spectroscopy play a crucial role in confirming the molecular structure of synthesized thiazole compounds. Studies on similar compounds have detailed their crystal structures and confirmed molecular configurations through spectroscopic data (G. Anuradha et al., 2014).
Chemical Reactions and Properties
Thiazole derivatives participate in a variety of chemical reactions, enabling the synthesis of complex molecules. For example, the intramolecular Heck reaction has been employed to synthesize diverse heterocyclic structures, illustrating the reactivity of thiazole derivatives under catalytic conditions (P. Raju et al., 2021).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the material's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the thiazole core and substituents. Studies on thiazole derivatives highlight their potential as intermediates in organic synthesis and their reactivity in constructing novel organic compounds (R. Zhao et al., 2001).
Scientific Research Applications
Derivatives of 2-Bromo-4-methylthiazole-5-carboxylic acid exhibit moderate to good antibacterial activity, as shown in the synthesis and evaluation of certain derivatives (Babu, Babu, Ravisankar, & Latha, 2016).
N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives serve as starting compounds for synthesizing other derivatives, demonstrating the compound's versatility in chemical synthesis (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Certain derivatives of 2-Bromo-4-methylthiazole-5-carboxylic acid have shown significant anti-inflammatory and cytotoxic activities, making them potential candidates for medical applications (Thakral, Kumar, Thakral, Singh, Nagesh, Verma, & Pandey, 2022).
A novel series of derivatives have demonstrated promising antimicrobial activities against various bacterial strains (Sanjeeva, Rao, Prasad, & Ramana, 2021).
The synthesis of various polythiazole derivatives from thiocarboxamide and a -bromoacyl compound has been successfully achieved, suggesting potential applications in developing new polythiazole derivatives (Shin, Nagasaki, Adachi, & Yonezawa, 2003).
Studies have also explored the crystal structure and bonding characteristics of related compounds, providing insights into their structural and functional properties (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Safety And Hazards
Future Directions
“2-Bromo-4-methylthiazole-5-carboxylic acid” is provided to early discovery researchers as part of a collection of unique chemicals . Its potential applications in the synthesis of novel benzimidazole analogs as highly potent hypoxia-inducible factor-1α inhibitors suggest it could have future relevance in the development of new therapeutic agents .
properties
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQZHBSTZZNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384969 | |
| Record name | 2-Bromo-4-methylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylthiazole-5-carboxylic acid | |
CAS RN |
40003-41-6 | |
| Record name | 2-Bromo-4-methylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




